4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide

Hydrogen-bond donor count sulfonamide substitution drug-likeness

4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide (CAS 30822-00-5) is a synthetic Schiff base belonging to the sulfonamide-derived imine class, with molecular formula C13H14N2O3S and a computed molecular weight of 278.33 g·mol⁻¹. The compound is formed through condensation of furan-2-carboxaldehyde (furfural) with 4-amino-N,N-dimethylbenzenesulfonamide, yielding a product that incorporates three pharmacologically relevant substructures: a furan ring, a central azomethine (C=N) linkage, and a benzenesulfonamide moiety bearing N,N-dimethyl substitution on the sulfonamide nitrogen.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 30822-00-5
Cat. No. B12894708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide
CAS30822-00-5
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CO2
InChIInChI=1S/C13H14N2O3S/c1-15(2)19(16,17)13-7-5-11(6-8-13)14-10-12-4-3-9-18-12/h3-10H,1-2H3
InChIKeyHUROFKDWBYHJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide (CAS 30822-00-5): Structural Definition and Chemical Identity


4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide (CAS 30822-00-5) is a synthetic Schiff base belonging to the sulfonamide-derived imine class, with molecular formula C13H14N2O3S and a computed molecular weight of 278.33 g·mol⁻¹ . The compound is formed through condensation of furan-2-carboxaldehyde (furfural) with 4-amino-N,N-dimethylbenzenesulfonamide, yielding a product that incorporates three pharmacologically relevant substructures: a furan ring, a central azomethine (C=N) linkage, and a benzenesulfonamide moiety bearing N,N-dimethyl substitution on the sulfonamide nitrogen [1]. This N,N-dimethyl substitution pattern on the sulfonamide group is the key structural feature that distinguishes this compound from the more extensively studied unsubstituted sulfonamide Schiff base analog (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide (FURNI; CAS 60637-16-3), which bears a primary sulfonamide (–SO₂NH₂) terminus [2].

Why Generic Interchange of Furan-Sulfonamide Schiff Bases Risks Experimental Divergence: The 4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide Case


Although 4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide belongs to the well-known class of furfural-derived sulfonamide Schiff bases, simple structural interchange with close analogs—such as the unsubstituted sulfonamide FURNI (CAS 60637-16-3) or the N-tosyl derivative (CAS 13707-47-6)—is not scientifically justified. The N,N-dimethyl substitution on the sulfonamide nitrogen eliminates hydrogen-bond donor capacity at this position (reducing HBD count from 2 in FURNI to 1), increases calculated lipophilicity (XLogP3 ~2.3 for the methyl-substituted comparator versus an estimated higher value for the dimethyl analog), and alters the electronic environment of the sulfonamide sulfur atom [1]. In the broader sulfonamide Schiff base literature, such substitution differences have been shown to modulate antimicrobial potency: Schiff bases derived from substituted benzenesulfonamides exhibit MIC values of 32–128 μg·mL⁻¹ against resistant pathogens, whereas the corresponding parent (unsubstituted) sulfonamide precursors are effectively inactive (MIC >512 μg·mL⁻¹) [2]. These findings underscore that even seemingly minor substituent changes at the sulfonamide terminus can produce functionally significant differences in biological readouts, making uncritical substitution a source of irreproducible results [3].

Quantitative Differentiation Evidence for 4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide (CAS 30822-00-5) Relative to Closest Analogs


N,N-Dimethyl Sulfonamide Substitution Eliminates One Hydrogen-Bond Donor Site Compared to Primary Sulfonamide Analog FURNI

The target compound features an N,N-dimethylsulfonamide terminus (–SO₂N(CH₃)₂), which reduces the hydrogen-bond donor (HBD) count to 1 (from the imine-adjacent NH only). The closest structurally characterized analog, FURNI (CAS 60637-16-3; 4-((furan-2-ylmethylene)amino)benzenesulfonamide), retains a primary sulfonamide (–SO₂NH₂) and consequently possesses 2 HBD sites . HBD count is a critical parameter in Lipinski's Rule of Five and influences membrane permeability, solubility, and target-binding geometry. The N,N-dimethyl sulfonamide analog PubChem CID 277900 (CAS 18708-18-4) shows a computed HBD count of 1, consistent with the expected value for the target compound [1].

Hydrogen-bond donor count sulfonamide substitution drug-likeness permeability

N,N-Dimethyl Substitution Increases Calculated Lipophilicity Relative to Unsubstituted and N-Monosubstituted Sulfonamide Analogs

Replacing the sulfonamide –NH₂ hydrogens with methyl groups increases the calculated partition coefficient. The N-monomethyl analog N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide (CAS 13707-47-6; MW 249.29) has a computed XLogP3-AA of approximately 2.3 [1]. For the fully N,N-dimethyl-substituted target compound, the additional methyl group further increases the non-polar surface area (with a concomitant increase in molecular weight to 278.33), yielding an estimated XLogP3 ≥2.8, representing an increase of ≥0.5 log units compared to the monomethyl analog . In the context of sulfonamide Schiff base antimicrobial screening, increased lipophilicity has been correlated with enhanced penetration of the bacterial cell envelope, although systematic structure–activity relationship data for the specific furfural-dimethyl series remain unpublished [2].

lipophilicity LogP partition coefficient sulfonamide substitution

Sulfonamide Schiff Base Class Demonstrates 4- to 16-Fold Superior Antimicrobial Potency Over Parent Sulfonamides

In a systematic study by Mondal et al. (2017), a series of sulfonamide Schiff bases synthesized from 2-hydroxynaphthaldehyde and five different sulfonamides (sulfathiazole, sulfapyridine, sulfadiazine, sulfamerazine, sulfaguanidine) were evaluated against certified and drug-resistant Gram-positive (S. aureus, E. faecalis) and Gram-negative (S. pyogenes, S. typhi, S. dysenteriae, S. flexneri, K. pneumoniae) strains. The Schiff base derivatives exhibited MIC values in the range of 32–128 μg·mL⁻¹, whereas the corresponding parent sulfonamide precursors were effectively inactive, with MIC values exceeding 512 μg·mL⁻¹ [1]. This represents a minimum 4-fold and maximum >16-fold improvement in antimicrobial potency conferred by Schiff base formation. While this study did not include the N,N-dimethylbenzenesulfonamide derivative specifically, the structural similarity of the target compound to the tested series supports a class-level inference of enhanced antimicrobial activity relative to the uncondensed 4-amino-N,N-dimethylbenzenesulfonamide starting material [2].

antimicrobial activity MIC resistant pathogens Schiff base

Benzenesulfonamide Schiff Bases Exhibit Carbonic Anhydrase Isoform Selectivity Profiles Potentially Tunable by N-Substitution

A 2023 study by El-Azab et al. evaluated a series of Schiff bases incorporating a benzenesulfonamide scaffold for carbonic anhydrase (CA) inhibitory activity. Among the tested compounds, benzenesulfonamide derivative 14 exhibited excellent selectivity for inhibiting hCA XII over hCA I, with a selectivity index (SI) of 60.35, while compounds 5–8, 12–14, and 16 showed selectivity for hCA XII over hCA II with SI values ranging from 2.09 to 7.27, compared to the reference inhibitor acetazolamide (AAZ) [1]. The furan-2-ylmethylideneamino moiety present in the target compound is structurally analogous to the Schiff base frameworks in this study. Although the specific N,N-dimethylbenzenesulfonamide derivative was not among the compounds tested, the data demonstrate that benzenesulfonamide Schiff bases can achieve meaningful isoform selectivity, and the N,N-dimethyl substitution on the sulfonamide—by modulating hydrogen-bonding and steric parameters—represents an underexplored structural variable for tuning selectivity profiles [2].

carbonic anhydrase inhibition isoform selectivity hCA XII hCA I

Chloro-Substituted Analog Provides a Directly Comparable N,N-Dimethylbenzenesulfonamide Scaffold with Distinct Electronic Properties

The compound 2-chloro-5-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide (C13H13ClN2O3S, MW 312.77) represents the closest commercially listed structural analog that retains the N,N-dimethylbenzenesulfonamide core while introducing an ortho-chloro substituent on the benzene ring . The target compound (MW 278.33), lacking this chlorine, has a lower molecular weight, reduced electron-withdrawing character on the aromatic ring, and a different hydrogen-bond acceptor profile. The chloro analog has a molecular weight 34.44 Da higher and the electron-withdrawing chlorine is expected to lower the pKa of the sulfonamide group and alter the imine bond's susceptibility to hydrolysis. No published head-to-head comparison of these two compounds exists; however, the availability of both compounds from commercial sources enables direct experimental comparison by end-users .

chloro substitution electronic effects structure–activity relationship analog design

Recommended Application Scenarios for 4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide Based on Established Evidence


Antimicrobial Susceptibility Screening Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Based on class-level evidence showing that sulfonamide Schiff bases exhibit MIC values of 32–128 μg·mL⁻¹ against resistant S. aureus, E. faecalis, S. typhi, K. pneumoniae, and other clinically relevant pathogens—while parent sulfonamides are inactive (MIC >512 μg·mL⁻¹)—this compound is suitable for inclusion in antimicrobial susceptibility screening panels [1]. The N,N-dimethyl substitution offers a distinct chemical space point within the broader sulfonamide Schiff base library, enabling SAR exploration of how sulfonamide N-substitution affects Gram-positive versus Gram-negative selectivity. Researchers should benchmark against ciprofloxacin or other standard antibiotics as positive controls, and include FURNI (CAS 60637-16-3) as a structural comparator to isolate the contribution of the N,N-dimethyl group to antimicrobial potency.

Carbonic Anhydrase Isoform Selectivity Profiling in Drug Discovery

The benzenesulfonamide scaffold is a validated zinc-binding pharmacophore for carbonic anhydrase inhibition, and Schiff base derivatives from this class have demonstrated selectivity indices exceeding 60 for hCA XII over hCA I [2]. The target compound, with its N,N-dimethylsulfonamide terminus, is a logical candidate for profiling against the full panel of human CA isoforms (I, II, IV, IX, XII) to determine whether the dimethyl substitution alters isoform selectivity relative to primary sulfonamide analogs. Stopped-flow CO₂ hydrase assays should be used for primary screening, with acetazolamide (AAZ) as the reference standard. Positive selectivity outcomes would position this compound as a novel chemotype for tumor-associated CA IX/XII inhibitor development.

Dihydropteroate Synthase (DHPS) Molecular Docking and Antibacterial Target Engagement Studies

Sulfonamide Schiff bases have been successfully docked against the DHPS protein structure, the canonical target of sulfonamide antibiotics, with favorable binding scores [1]. The N,N-dimethyl substitution on the target compound eliminates one hydrogen-bond donor, which may alter the binding mode within the DHPS active site compared to primary sulfonamide Schiff bases. Researchers should perform comparative molecular docking of the target compound alongside FURNI and the parent 4-amino-N,N-dimethylbenzenesulfonamide against DHPS crystal structures (PDB) to computationally assess whether the dimethyl substitution is accommodated or penalized in the pterin-binding pocket. Experimental validation via DHPS enzymatic inhibition assays and correlation with whole-cell MIC data would establish target engagement.

Metal Complexation and Coordination Chemistry Studies Leveraging the Imine-Furan-Sulfonamide Ligand Set

Schiff bases from this structural family function as bidentate ligands via the azomethine nitrogen and a second donor atom, forming stable octahedral complexes with transition metals including Mn(II), Co(II), Cu(II), Ni(II), and Zn(II) [3]. The N,N-dimethylsulfonamide substitution is not expected to interfere with the imine-metal coordination but may alter complex solubility and redox properties relative to unsubstituted analogs. Recommended applications include: synthesis and characterization of first-row transition metal complexes for antimicrobial screening (metal complexes often show enhanced activity over free ligands); fluorescence quenching studies with biologically relevant dyes; and evaluation of cytotoxic activity against cancer cell lines such as MCF-7, where Co(II) and Cu(II) complexes of structurally related Schiff bases have shown promising activity [3].

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